tert-butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid
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Overview
Description
tert-Butyl (3R)-pyrrolidine-3-carboxylate; oxalic acid: is a compound that combines a tert-butyl ester of pyrrolidine-3-carboxylate with oxalic acid
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active molecules. Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The exact mode of action would depend on the specific target of the compound. Generally, pyrrolidine derivatives can act as inhibitors or activators of their target proteins, altering their function and leading to downstream effects .
Biochemical Pathways
The compound could potentially be involved in a variety of biochemical pathways, depending on its specific target. For example, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The pharmacokinetics of the compound would depend on various factors, including its chemical properties and the route of administration. Generally, pyrrolidine derivatives are well absorbed and distributed in the body .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. It could potentially lead to changes in cellular function, gene expression, or metabolic processes .
Action Environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, efficacy, and interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-pyrrolidine-3-carboxylate typically involves the esterification of pyrrolidine-3-carboxylic acid with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3R)-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Chemistry: tert-Butyl (3R)-pyrrolidine-3-carboxylate is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Industry: In the industrial sector, tert-butyl (3R)-pyrrolidine-3-carboxylate is used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
tert-Butyl (3S)-pyrrolidine-3-carboxylate: Similar in structure but with a different stereochemistry.
tert-Butyl (3R)-pyrrolidine-2-carboxylate: Differing in the position of the carboxylate group.
tert-Butyl (3R)-piperidine-3-carboxylate: Similar but with a six-membered ring instead of a five-membered ring.
Uniqueness: tert-Butyl (3R)-pyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a tert-butyl ester and an oxalic acid moiety. This combination of features makes it particularly useful in certain synthetic and research applications.
Properties
IUPAC Name |
tert-butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.C2H2O4/c1-9(2,3)12-8(11)7-4-5-10-6-7;3-1(4)2(5)6/h7,10H,4-6H2,1-3H3;(H,3,4)(H,5,6)/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHURXTQKCCBVSU-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCNC1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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